![molecular formula C11H18ClN5 B15111778 N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111778.png)
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides. For example:
-
Alkylation : Reacts with methyl iodide under basic conditions (K₂CO₃/DMF, 60°C) to form N-[(1-methylpyrazol-3-yl)methyl]-N-methyl-1-propylpyrazol-4-amine .
-
Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives , enhancing lipophilicity for pharmacological studies.
Table 1: Nucleophilic Substitution Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 hr | N-Methylated derivative | 72–78 |
Acylation | AcCl, CH₂Cl₂, RT, 6 hr | N-Acetylated compound | 85–90 |
Salt Metathesis and pH-Dependent Behavior
The hydrochloride salt form participates in salt metathesis with stronger bases (e.g., NaOH), regenerating the free base. This property is critical for solubility modulation in biological assays.
Cyclization and Heterocycle Formation
Under acidic conditions (H₂SO₄, reflux), the compound undergoes cyclization to form tetracyclic pyrazolo-pyrazine derivatives , which are explored for enhanced bioactivity.
Oxidation Reactions
The tertiary amine undergoes oxidation with H₂O₂ or mCPBA, yielding N-oxide derivatives that exhibit altered receptor-binding profiles.
Table 2: Oxidation Pathways
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
H₂O₂ | AcOH, 50°C, 3 hr | N-Oxide | Metabolic stability studies |
mCPBA | CH₂Cl₂, 0°C, 1 hr | Epoxide (side product) | Byproduct analysis |
Metal Complexation
The pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These complexes are studied for catalytic and antimicrobial applications.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its unique substitution pattern:
Table 3: Reactivity Comparison with Analogous Compounds
Compound | Key Structural Difference | Reactivity Profile |
---|---|---|
1-Methyl-N-propylpyrazol-4-amine | Lacks pyrazolylmethyl group | Lower nucleophilicity; limited metal binding |
3-Methyl-1-propylpyrazol-4-amine | Missing [(1-methylpyrazol-3-yl)methyl] chain | Reduced steric hindrance in acylation |
Synthetic Utility in Pharmaceutical Intermediates
This compound serves as a precursor for:
Scientific Research Applications
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) (1,3-bis [1-methyl-1H-pyrazol-4-yl]propane-1,3-dione)
Uniqueness
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both methyl and propyl groups on the pyrazole ring
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H |
InChI Key |
IKSVEWGOHFTJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.